molecular formula C9H11N B1233655 Cinnamylamine CAS No. 4335-60-8

Cinnamylamine

Cat. No. B1233655
M. Wt: 133.19 g/mol
InChI Key: RDAFNSMYPSHCBK-QPJJXVBHSA-N
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Patent
US09260382B2

Procedure details

N-cinnamyl phthalimide (3 mmol) was mixed with 65% hydrazine hydrate (6 mmol, 2 equiv) and MeOH (10 mL), and the mixture was heated at 70° C. for 2 h. After the solvent was removed by a rotary evaporator, the solid residue was treated with 1 N NaOH (30 mL), and the resulting mixture was extracted with EtOAc (4×50 mL) and dried. Evaporation of the solvent under reduced pressure afforded the crude product, which was purified by flash silica gel column chromatography (eluting with 5-20% MeOH in DCM) to give cinnamyl amine. Compound 117 (white solid) was obtained at 30% yield, and compound 119 (off-white solid) was obtained at 80% yield. Identity was confirmed by 1H NMR (400 MHz, CD3OD).
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
6 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
30%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:10]1C(=O)C2=CC=CC=C2C1=O)[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.O.NN>CO>[CH2:1]([NH2:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3 mmol
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)N1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
6 mmol
Type
reactant
Smiles
O.NN
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the solvent was removed by a rotary evaporator
ADDITION
Type
ADDITION
Details
the solid residue was treated with 1 N NaOH (30 mL)
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with EtOAc (4×50 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
afforded the crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by flash silica gel column chromatography (eluting with 5-20% MeOH in DCM)

Outcomes

Product
Name
Type
product
Smiles
C(C=CC1=CC=CC=C1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09260382B2

Procedure details

N-cinnamyl phthalimide (3 mmol) was mixed with 65% hydrazine hydrate (6 mmol, 2 equiv) and MeOH (10 mL), and the mixture was heated at 70° C. for 2 h. After the solvent was removed by a rotary evaporator, the solid residue was treated with 1 N NaOH (30 mL), and the resulting mixture was extracted with EtOAc (4×50 mL) and dried. Evaporation of the solvent under reduced pressure afforded the crude product, which was purified by flash silica gel column chromatography (eluting with 5-20% MeOH in DCM) to give cinnamyl amine. Compound 117 (white solid) was obtained at 30% yield, and compound 119 (off-white solid) was obtained at 80% yield. Identity was confirmed by 1H NMR (400 MHz, CD3OD).
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
6 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
30%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:10]1C(=O)C2=CC=CC=C2C1=O)[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.O.NN>CO>[CH2:1]([NH2:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3 mmol
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)N1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
6 mmol
Type
reactant
Smiles
O.NN
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the solvent was removed by a rotary evaporator
ADDITION
Type
ADDITION
Details
the solid residue was treated with 1 N NaOH (30 mL)
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with EtOAc (4×50 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
afforded the crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by flash silica gel column chromatography (eluting with 5-20% MeOH in DCM)

Outcomes

Product
Name
Type
product
Smiles
C(C=CC1=CC=CC=C1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09260382B2

Procedure details

N-cinnamyl phthalimide (3 mmol) was mixed with 65% hydrazine hydrate (6 mmol, 2 equiv) and MeOH (10 mL), and the mixture was heated at 70° C. for 2 h. After the solvent was removed by a rotary evaporator, the solid residue was treated with 1 N NaOH (30 mL), and the resulting mixture was extracted with EtOAc (4×50 mL) and dried. Evaporation of the solvent under reduced pressure afforded the crude product, which was purified by flash silica gel column chromatography (eluting with 5-20% MeOH in DCM) to give cinnamyl amine. Compound 117 (white solid) was obtained at 30% yield, and compound 119 (off-white solid) was obtained at 80% yield. Identity was confirmed by 1H NMR (400 MHz, CD3OD).
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
6 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
30%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:10]1C(=O)C2=CC=CC=C2C1=O)[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.O.NN>CO>[CH2:1]([NH2:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3 mmol
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)N1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
6 mmol
Type
reactant
Smiles
O.NN
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the solvent was removed by a rotary evaporator
ADDITION
Type
ADDITION
Details
the solid residue was treated with 1 N NaOH (30 mL)
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with EtOAc (4×50 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
afforded the crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by flash silica gel column chromatography (eluting with 5-20% MeOH in DCM)

Outcomes

Product
Name
Type
product
Smiles
C(C=CC1=CC=CC=C1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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